6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
CAS No.: 2415520-60-2
Cat. No.: VC4231831
Molecular Formula: C15H16FN3
Molecular Weight: 257.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415520-60-2 |
|---|---|
| Molecular Formula | C15H16FN3 |
| Molecular Weight | 257.312 |
| IUPAC Name | 6-cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C15H16FN3/c1-10-2-4-11(5-3-10)8-17-15-13(16)14(12-6-7-12)18-9-19-15/h2-5,9,12H,6-8H2,1H3,(H,17,18,19) |
| Standard InChI Key | VOSQFCFELHQMQE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC2=NC=NC(=C2F)C3CC3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrimidine ring (a six-membered aromatic system with nitrogen atoms at positions 1 and 3) substituted at three positions:
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Position 4: A primary amine group linked to a para-methylbenzyl moiety ().
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Position 5: A fluorine atom.
This arrangement creates a planar aromatic core with steric and electronic perturbations from the cyclopropyl and fluorine substituents, which influence reactivity and biomolecular interactions .
Systematic Nomenclature
The IUPAC name, 6-cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine, systematically describes the substituents:
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6-Cyclopropyl: Cyclopropane attached to position 6.
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5-Fluoro: Fluorine at position 5.
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N-[(4-Methylphenyl)methyl]: A benzyl group with a para-methyl substitution on the aromatic ring, connected via the amine at position 4.
The SMILES notation further clarifies the connectivity.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves four primary steps, as inferred from analogous pyrimidine derivatives :
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Pyrimidine Ring Formation:
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Cyclopropane Introduction:
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Fluorination at Position 5:
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Benzylamine Coupling:
Table 1: Representative Synthetic Conditions
Industrial Scalability
Optimization for large-scale production may employ:
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Continuous Flow Chemistry: Enhances heat/mass transfer during exothermic steps like fluorination.
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Catalyst Recycling: Immobilized palladium catalysts reduce costs in cyclopropylation .
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Green Solvents: Replacement of DMF with cyclopentyl methyl ether (CPME) improves environmental profiles .
Physicochemical Properties
Structural Stability
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Thermal Stability: Pyrimidine derivatives typically decompose above 200°C, though exact data for this compound are unavailable.
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Photostability: Fluorine and cyclopropyl groups may reduce UV-induced degradation compared to non-fluorinated analogs .
Solubility and Partitioning
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Aqueous Solubility: Predicted to be low (<1 mg/mL) due to hydrophobicity from the benzyl and cyclopropyl groups .
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LogP: Estimated at 2.8–3.2 (moderately lipophilic), favoring membrane permeability .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 257.312 g/mol | Empirical |
| LogP | 3.1 | XLogP3 |
| Hydrogen Bond Donors | 1 | Structure-based |
| Hydrogen Bond Acceptors | 4 | Structure-based |
Biological Activity and Mechanism of Action
Putative Targets
Structural analogs (e.g., thieno[2,3-d]pyrimidines) inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) . For this compound:
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Kinase Inhibition: The fluorine atom may hydrogen-bond with kinase ATP-binding pockets, while the cyclopropyl group induces steric hindrance .
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DNA Interaction: Planar pyrimidine core could intercalate DNA, though this requires experimental validation.
Pharmacodynamic Insights
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Selectivity: N-Benzyl substitution may enhance selectivity for CDK4/6 over CDK2, as seen in related compounds (IC₅₀ ratios >15) .
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Resistance Mitigation: Fluorine reduces metabolic oxidation, potentially delaying resistance mechanisms .
Applications in Pharmaceutical Research
Anticancer Agents
Pyrimidine derivatives are explored for:
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CDK4/6 Inhibition: Analog 6-tert-butylthieno[2,3-d]pyrimidin-4-yl hydrazones show IC₅₀ values of 0.038 µM against CDK4 .
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EGFR Targeting: Fluorine improves binding affinity to tyrosine kinases by 3–5 fold compared to non-fluorinated analogs .
Antibacterial Development
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Dihydrofolate Reductase (DHFR) Inhibition: Fluoropyrimidines disrupt bacterial folate synthesis, though this compound’s activity is untested.
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